molecular formula C8H9NO4 B8645918 5-(Methoxymethyl)-2-nitrophenol CAS No. 824933-92-8

5-(Methoxymethyl)-2-nitrophenol

Cat. No.: B8645918
CAS No.: 824933-92-8
M. Wt: 183.16 g/mol
InChI Key: GXCQSXIZLXSDNE-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2-nitrophenol (C₈H₉NO₄, MW 183.16 g/mol) is a nitrophenol derivative featuring a nitro group (-NO₂) at position 2 and a methoxymethyl (-CH₂OCH₃) substituent at position 5 of the aromatic ring.

Properties

CAS No.

824933-92-8

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

5-(methoxymethyl)-2-nitrophenol

InChI

InChI=1S/C8H9NO4/c1-13-5-6-2-3-7(9(11)12)8(10)4-6/h2-4,10H,5H2,1H3

InChI Key

GXCQSXIZLXSDNE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-(Methoxymethyl)-2-nitrophenol -CH₂OCH₃ (5), -NO₂ (2) C₈H₉NO₄ 183.16 Ether-linked methyl group enhances hydrophobicity and steric bulk
5-Methoxy-2-nitrophenol -OCH₃ (5), -NO₂ (2) C₇H₇NO₄ 169.13 Methoxy group directly attached to the ring; smaller and more polar
5-Methyl-2-nitrophenol -CH₃ (5), -NO₂ (2) C₇H₇NO₃ 153.14 Methyl group is non-polar and electron-donating
5-Chloro-2-nitrophenol -Cl (5), -NO₂ (2) C₆H₄ClNO₃ 173.55 Chloro group is electron-withdrawing, increasing acidity

Key Observations :

  • The methoxymethyl group in the target compound introduces steric bulk and moderate polarity compared to smaller substituents like methyl or methoxy.
  • Chloro substituents (electron-withdrawing) significantly lower pKa values compared to alkyl or alkoxy groups.

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility (Polarity Trends)
This compound N/A N/A Moderate solubility in polar solvents (due to -OH and ether oxygen)
5-Methoxy-2-nitrophenol N/A 92 Higher solubility in polar solvents (methoxy enhances polarity)
5-Methyl-2-nitrophenol N/A N/A Lower solubility in water (methyl reduces polarity)
5-Chloro-2-nitrophenol N/A N/A Low water solubility (hydrophobic Cl dominates)

Key Observations :

  • Methoxymethyl and methoxy groups improve solubility in polar solvents compared to methyl or chloro substituents.
  • Chloro derivatives exhibit the lowest solubility due to hydrophobicity.

Acidity (pKa)

Compound pKa Electronic Effects of Substituent
This compound ~7.5–8.0* Methoxymethyl: Weakly electron-donating (ether oxygen)
5-Methoxy-2-nitrophenol ~7.5* Methoxy: Electron-donating (-OCH₃)
5-Methyl-2-nitrophenol ~7.8* Methyl: Electron-donating (-CH₃)
5-Chloro-2-nitrophenol 6.08 Chloro: Electron-withdrawing (-Cl)

Key Observations :

  • Chloro substituents enhance acidity (lower pKa) due to electron withdrawal.
  • Methoxymethyl and methoxy groups slightly reduce acidity compared to nitro-substituted phenols without additional substituents.

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